molecular formula C14H16N2O3S B12670759 4,4'-Diamino-2',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid CAS No. 79392-41-9

4,4'-Diamino-2',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid

Cat. No.: B12670759
CAS No.: 79392-41-9
M. Wt: 292.36 g/mol
InChI Key: OPNYQMLDNXVVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:

    Nitration: of biphenyl derivatives followed by to introduce amino groups.

    Sulfonation: to introduce the sulfonic acid group.

    Methylation: to add methyl groups at specific positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic processes: to ensure high yield and purity.

    Optimization of reaction conditions: such as temperature, pressure, and pH to maximize efficiency.

    Purification techniques: like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Nitro derivatives: from oxidation.

    Amino derivatives: from reduction.

    Various substituted biphenyls: from substitution reactions.

Scientific Research Applications

4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid exerts its effects involves:

    Molecular targets: Such as enzymes or receptors that the compound interacts with.

    Pathways involved: The compound may influence biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diamino-2’,6-dimethylbiphenyl: Lacks the sulfonic acid group.

    4,4’-Diaminobiphenyl-3-sulphonic acid: Lacks the methyl groups.

    2,6-Dimethylbiphenyl-3-sulphonic acid: Lacks the amino groups.

Uniqueness

4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of amino, methyl, and sulfonic acid groups, which confer specific chemical properties and reactivity.

Properties

CAS No.

79392-41-9

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-amino-5-(4-amino-2-methylphenyl)-4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H16N2O3S/c1-8-5-10(15)3-4-11(8)12-7-14(20(17,18)19)13(16)6-9(12)2/h3-7H,15-16H2,1-2H3,(H,17,18,19)

InChI Key

OPNYQMLDNXVVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C=C(C=C2)N)C)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.